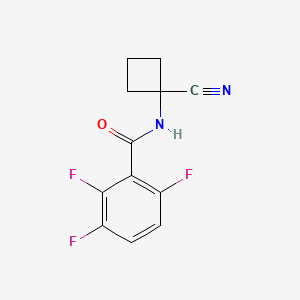

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular formula of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” is C16H17NO2 . The average mass is 255.312 Da and the monoisotopic mass is 255.125931 Da .

Chemical Reactions Analysis

The reaction for the synthesis of benzamides, including “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” include a density of 1.1±0.1 g/cm3, a boiling point of 452.9±38.0 °C at 760 mmHg, and a flash point of 227.7±26.8 °C . The compound also has a molar refractivity of 75.7±0.3 cm3 and a polar surface area of 38 Å2 .

Applications De Recherche Scientifique

Antioxidant Activity

The thiazole moiety, present in the compound, is known for its antioxidant properties. This activity is crucial as it helps in protecting cells from the damage caused by free radicals. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for research in preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole ring have been reported to exhibit significant analgesic and anti-inflammatory activities. The compound could potentially be developed into a drug that reduces pain and inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial and Antifungal Activities

Thiazole derivatives are known to possess strong antimicrobial and antifungal effects. This compound could be explored for its efficacy against various bacterial and fungal strains, which could lead to the development of new antibiotics and antifungals .

Antiviral Activity

The structural complexity of thiazole-containing compounds provides a platform for the development of antiviral agents. Research into this compound’s potential to inhibit viral replication could contribute to treatments for diseases like HIV .

Antitumor and Cytotoxic Activity

Research has shown that certain thiazole derivatives can exhibit antitumor and cytotoxic activities. This compound could be studied for its effects on tumor cell lines, offering insights into new cancer therapies .

Neuroprotective Properties

Thiazole compounds have been associated with neuroprotective effects. The compound could be investigated for its role in the regulation of central inflammation and the potential to control brain inflammation processes, which is relevant in conditions like Alzheimer’s disease .

Antidiabetic Activity

The presence of the thiazole ring in some antidiabetic drugs suggests that this compound might also possess antidiabetic properties. Its potential to act on insulin receptors or influence glucose metabolism could be a subject of diabetes-related research .

Antithrombotic Activity

Some thiazole derivatives act as fibrinogen receptor antagonists with antithrombotic activity. This compound could be explored for its ability to prevent blood clots, thereby contributing to cardiovascular disease research .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological outcomes, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .

Propriétés

IUPAC Name |

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-17-9-7-14(8-10-17)18(22)20-12-11-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCRHBLBFHUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)

![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)